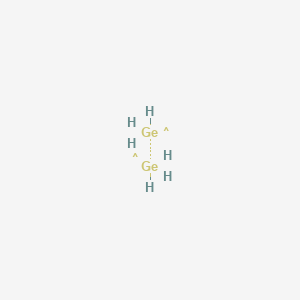
4,4-Dimethylheptane
Descripción general
Descripción
4,4-Dimethylheptane is a chemical compound with the molecular formula C9H20 . It has an average mass of 128.255 Da and a Monoisotopic mass of 128.156494 Da .
Molecular Structure Analysis
The molecular structure of 4,4-Dimethylheptane consists of 9 carbon atoms and 20 hydrogen atoms . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
4,4-Dimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 135.1±7.0 °C at 760 mmHg, and a vapour pressure of 9.7±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 35.7±0.8 kJ/mol and a flash point of 26.1±11.7 °C . The index of refraction is 1.408, and it has a molar refractivity of 43.7±0.3 cm3 .Aplicaciones Científicas De Investigación
Conformational Analysis : 4,4-Dimethylheptane exists in three conformations. Infrared and Raman spectra studies, aided by normal coordinate calculations, have helped in understanding its molecular structure (Crowder, 1986).
Tautomeric Studies : In research related to tautomerism, derivatives of heptane like 3,5-Dimethylheptane-2,4,6-trione have been synthesized and analyzed for their keto-enol tautomerism. This study contributes to the broader understanding of chemical behavior in similar compounds (Sagara, Kobayashi & Ueno, 1972).
Oxidation Studies : Oxidation chemistry of similar branched alkanes like 2,6-dimethylheptane at low temperatures has been investigated. This includes experimental and computational methods to optimize reactants, transition states, and products in the first oxidation stage, crucial for understanding the initiation reactions in low-temperature reaction chains (He et al., 2020).
Synthesis and Thermal Rearrangement : Studies on 4-Heterohepta-1,2,5,6-tetraenes, which can be rearranged to form corresponding dimers, provide insights into reaction mechanisms and kinetics relevant to compounds like 4,4-Dimethylheptane (Cheng, Garratt, Neoh & Rumjanek, 1985).
Hydration and Cyclisation Studies : Research on the hydration and cyclisation of semiphorone, a derivative of 6-hydroxy-2,6-dimethylhept-2-en-4-one, has implications for understanding similar reactions in related compounds. This research provides thermodynamic data and proposes reaction mechanisms (Cabani & Ceccanti, 1966).
Catalytic Synthesis : Studies on the synthesis of C2-symmetric carotenoids using diiodoheptaene, which involve compounds like 2,15-Diiodo-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaene, highlight the catalytic processes relevant to the synthesis of similar structured compounds (Fontán, Vaz, Álvarez & de Lera, 2013).
Photochemistry Studies : Research into the photochemistry of compounds like 4,4-dimethyl-1-mesityl-2-pentyn-1-one can offer insights into the photochemical behavior of similar compounds (Agosta et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
4,4-dimethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKFYJGNBQDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147772 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylheptane | |
CAS RN |
1068-19-5 | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



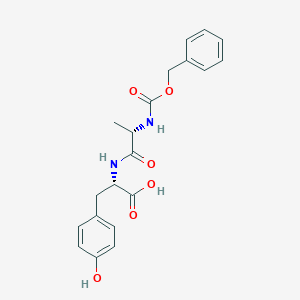
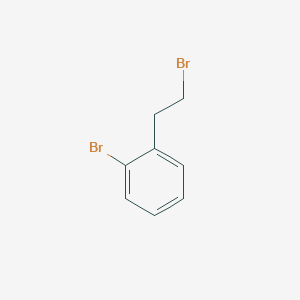
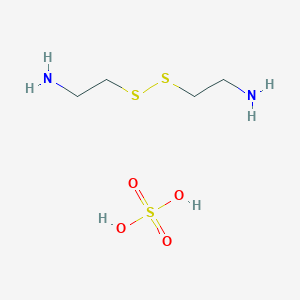
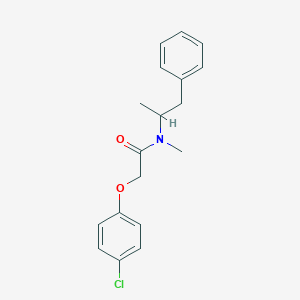
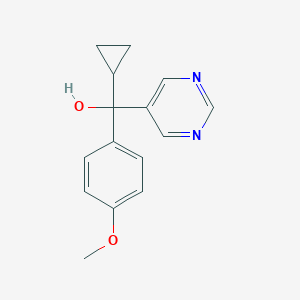
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
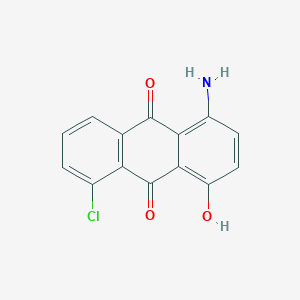
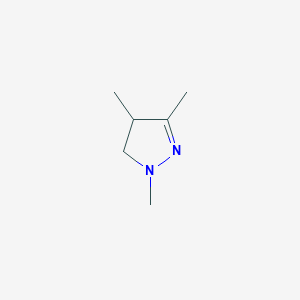
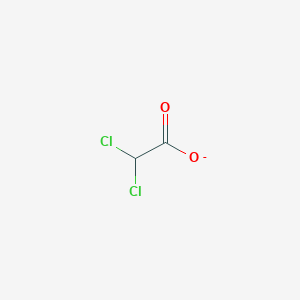
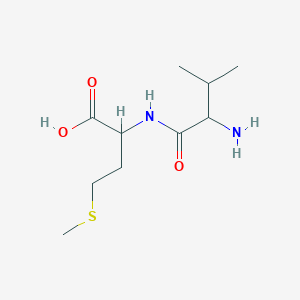

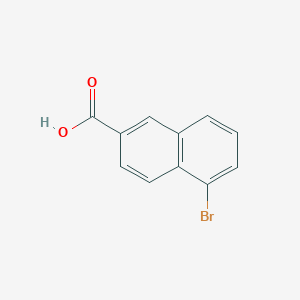
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)
